molecular formula C16H13N3O4S B2397996 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886920-39-4

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2397996
CAS No.: 886920-39-4
M. Wt: 343.36
InChI Key: OVAIIDKGUFWHOG-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a benzamide group attached to an oxadiazole ring, which is further substituted with a methylsulfonylphenyl group

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-24(21,22)13-10-6-5-9-12(13)15-18-19-16(23-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAIIDKGUFWHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(methylsulfonyl)benzoic acid hydrazide with benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated for its pharmacological properties, particularly in the following areas:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

Compounds containing the oxadiazole moiety have demonstrated antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit bacterial growth by disrupting cellular processes essential for bacterial survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

Step 1: Formation of the Oxadiazole Ring
The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

Step 2: Introduction of Methylsulfonyl Group
Electrophilic aromatic substitution reactions are employed to introduce the methylsulfonyl group onto the phenyl ring.

Step 3: Coupling Reaction
The final step involves coupling the oxadiazole derivative with benzamide using coupling agents such as carbodiimides to yield the desired compound .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives, including this compound, showed significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentration levels required for 50% inhibition of cell growth .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also contains a methylsulfonylphenyl group and exhibits similar antibacterial activity.

    2-(4-methylsulfonylphenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with comparable biological activities.

Uniqueness

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound belonging to the oxadiazole class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N[5(2methylsulfonylphenyl)1,3,4oxadiazol2yl]benzamide\text{IUPAC Name }N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
PropertyValue
Molecular FormulaC15H17N3O4S
Molecular Weight335.37 g/mol
CAS Number23767-32-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring and the methylsulfonyl group enhance its reactivity and binding affinity to proteins and enzymes involved in critical cellular pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases (CAs), which play roles in various physiological processes. Studies have shown that derivatives of oxadiazoles can exhibit significant inhibitory effects on hCA II with IC50 values ranging from 0.09 to 0.58 µM .
  • Signal Transduction Modulation : By binding to receptors or signaling proteins, the compound can alter signal transduction pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Oxadiazole Derivative 1A431 (epidermoid carcinoma)1.61 ± 1.92
Oxadiazole Derivative 2Jurkat (T-cell leukemia)1.98 ± 1.22

These results indicate that modifications in the structure can lead to enhanced anticancer activity.

Anti-inflammatory Effects

Research has indicated that compounds containing the oxadiazole moiety exhibit anti-inflammatory properties. For example, derivatives have been shown to inhibit COX-II enzymes, leading to reduced inflammation in vivo .

Study on Anticancer Activity

In a recent study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups at strategic positions was critical for maximizing activity .

Study on Enzyme Inhibition

Another study evaluated the inhibition of hCA II by various benzamide derivatives. The results demonstrated that modifications similar to those found in this compound could lead to potent inhibitors with nanomolar Ki values .

Q & A

Q. What are the critical synthetic steps and optimization strategies for N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?

  • Answer : The synthesis involves three key steps:

Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under dehydrating conditions (e.g., using POCl₃ or thionyl chloride) .

Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

Coupling : Reaction of the oxadiazole intermediate with benzoyl chloride or activated benzamide derivatives in polar aprotic solvents (e.g., DMF) .
Optimization : Adjusting reaction time, temperature (typically 80–100°C for cyclization), and stoichiometric ratios (e.g., 1:1.2 for coupling steps) improves yields (up to 60–70%). Solvent choice (e.g., DCM for sulfonation) minimizes side reactions .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfonyl group at δ 3.0–3.5 ppm for protons) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching C₁₉H₁₆N₃O₄S) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns, retention times ~8–12 min) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for benzamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Answer : SAR studies focus on modifying substituents to enhance target binding. Example strategies:
Substituent Effect on Activity Source
Methylsulfonyl Enhances solubility and hydrogen bonding with enzymes (e.g., kinase targets) .
Phenyl vs. Thiophene Thiophene analogs (e.g., ) show improved π-π stacking in hydrophobic pockets .
Benzoyl vs. Phenoxy Phenoxy groups increase steric bulk, reducing off-target interactions .
Methodology : Synthesize derivatives with systematic substitutions, then evaluate via enzymatic assays (e.g., IC₅₀ measurements) and molecular docking .

Q. How can contradictory bioactivity data across similar oxadiazole derivatives be resolved?

  • Answer : Contradictions often arise from assay variability or structural nuances. Steps to resolve:
  • Comparative Analysis : Test all compounds under identical conditions (e.g., same cell line, ATP concentration in kinase assays) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure consistent bioavailability .
  • Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target effects .
  • Crystallography : Resolve binding modes of high- vs. low-activity analogs (e.g., ’s morpholinosulfonyl derivatives) .

Methodological Considerations

Q. What strategies are recommended for improving metabolic stability in vivo?

  • Answer :
  • Block Metabolic Hotspots : Replace labile groups (e.g., methylthio in with methylsulfonyl) .
  • Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in rodent models .
  • Prodrug Design : Introduce ester moieties to enhance absorption, then hydrolyze in vivo to active form .

Q. How can computational tools predict interactions with biological targets?

  • Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (generated via Gaussian09) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Train models on IC₅₀ data from analogs to prioritize synthesis targets .

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